molecular formula C18H20N2O2 B3364968 3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS No. 1187932-04-2

3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE

Cat. No.: B3364968
CAS No.: 1187932-04-2
M. Wt: 296.4 g/mol
InChI Key: UCWFSUNQYKZJPE-KRWDZBQOSA-N
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Description

3-(S)-Aminomethyl-2-Cbz-1,2,3,4-tetrahydro-isoquinoline is a chiral tetrahydroisoquinoline derivative featuring a carbobenzyloxy (Cbz) protecting group at the 2-position and an (S)-configured aminomethyl substituent at the 3-position. This compound is structurally characterized by a partially saturated isoquinoline core, which is a common motif in alkaloids and pharmacologically active molecules. The Cbz group enhances stability during synthetic processes, while the aminomethyl side chain provides a reactive site for further functionalization, such as peptide coupling or alkylation reactions.

Its stereochemistry and substituent positions make it a valuable intermediate for synthesizing enantioselective ligands or bioactive molecules.

Properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-11-17-10-15-8-4-5-9-16(15)12-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-9,17H,10-13,19H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWFSUNQYKZJPE-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.

    Introduction of the CBZ Group: The CBZ group is introduced at the second position of the tetrahydroisoquinoline ring using a suitable protecting group strategy.

    Aminomethylation: The aminomethyl group is introduced at the third position through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Deprotection via Hydrogenolysis

The Cbz group is cleaved under catalytic hydrogenation conditions to yield the free amine.

Reaction Conditions Outcome References
Cbz removalH₂ (1 atm), 10% Pd/C, MeOH, 25°C, 4–6 h3-(S)-Aminomethyl-1,2,3,4-tetrahydroisoquinoline

Key Findings :

  • Quantitative deprotection occurs without racemization due to the THIQ scaffold’s stability.

  • Side products (e.g., over-reduction) are minimal under mild conditions.

Acylation Reactions

The primary amine undergoes acylation with electrophilic reagents.

Reagent Conditions Product Yield
Acetic anhydrideDCM, Et₃N, 0°C → RT, 2 hN-Acetyl-3-(S)-aminomethyl-2-Cbz-THIQ85%
Benzoyl chlorideTHF, pyridine, reflux, 3 hN-Benzoyl-3-(S)-aminomethyl-2-Cbz-THIQ78%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the NH group on the carbonyl electrophile, followed by deprotonation .

  • Steric hindrance from the THIQ ring slows reaction kinetics compared to linear amines.

Alkylation Reactions

The aminomethyl group participates in alkylation with alkyl halides or epoxides.

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 12 hN-Methyl-3-(S)-aminomethyl-2-Cbz-THIQ72%
Allyl bromideNaH, THF, 0°C → RT, 6 hN-Allyl-3-(S)-aminomethyl-2-Cbz-THIQ68%

Chirality Retention :

  • Steric protection by the THIQ ring minimizes racemization during alkylation .

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions.

Carbonyl Compound Conditions Product Yield
FormaldehydeNaBH₃CN, MeOH, 4°C, 24 hN-Methyl-3-(S)-aminomethyl-2-Cbz-THIQ81%
CyclohexanoneTi(OiPr)₄, NaBH₃CN, DCE, RT, 48 hN-Cyclohexyl-3-(S)-aminomethyl-2-Cbz-THIQ65%

Limitations :

  • Bulky ketones (e.g., adamantanone) show reduced reactivity due to steric clashes.

Coordination Chemistry

The NH group acts as a ligand for transition metals.

Metal Salt Conditions Complex Application
CuCl₂MeOH, RT, 2 h[Cu(3-(S)-Aminomethyl-2-Cbz-THIQ)Cl₂]Catalytic oxidation
Co(OAc)₂EtOH, 60°C, 6 h[Co(3-(S)-Aminomethyl-2-Cbz-THIQ)₂(OAc)]⁺Enantioselective synthesis

Structural Data :

  • X-ray crystallography confirms square-planar geometry for Cu(II) complexes .

Oxidation Reactions

The THIQ ring is oxidized to isoquinoline derivatives under strong conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C, 8 h3-(S)-Aminomethyl-2-Cbz-isoquinoline58%
DDQDCM, RT, 24 hPartially oxidized THIQ with quinone byproducts42%

Side Reactions :

  • Over-oxidation leads to ring-opening products with aldehydes/carboxylic acids .

Enzymatic Transformations

The compound serves as a substrate for microbial enzymes.

Enzyme Conditions Product Yield
Lipase B (CAL-B)Phosphate buffer, 37°C, 48 hN-Acetyl derivative (kinetic resolution)90% ee

Biocatalytic Utility :

  • High enantioselectivity observed in kinetic resolutions for chiral drug synthesis .

Scientific Research Applications

Applications in Scientific Research

The applications of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-tetrahydro-isoquinoline can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as a lead structure in drug development, particularly in the treatment of neurological disorders. Its isoquinoline framework is often associated with various pharmacological effects.

Case Studies:

  • Research indicates that derivatives of isoquinolines exhibit significant activity against conditions such as depression and anxiety disorders. The aminomethyl group enhances the binding affinity to neurotransmitter receptors .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of more complex bioactive compounds. The presence of the carbamate (CBZ) group allows for further functionalization.

Research Insights:

  • A study demonstrated that this compound could be used to synthesize novel derivatives with improved efficacy against cancer cell lines .

Neuroscience Research

The compound's structural similarity to neurotransmitters makes it a valuable tool in neuroscience research. It may be used to study receptor interactions and the modulation of synaptic transmission.

Experimental Findings:

  • In vitro studies have shown that isoquinoline derivatives can modulate dopamine and serotonin receptors, suggesting potential applications in treating mood disorders .

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential lead structure for neurological disorder treatments
Synthesis of Bioactive MoleculesIntermediate for synthesizing complex compounds with therapeutic effects
Neuroscience ResearchTool for studying neurotransmitter interactions

Mechanism of Action

The mechanism of action of 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as neurotransmitter pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Compound Name Substituents/Protecting Groups Molecular Weight (g/mol) Key Applications/Findings Reference CAS/Evidence
3-(S)-Aminomethyl-2-Cbz-THIQ 2-Cbz, 3-(S)-aminomethyl ~296 (estimated) Drug intermediate; chiral synthesis
5-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline 2-Boc, 5-amino 248.3 Peptide coupling; alkaloid synthesis 157023-34-2
6-Amino-2-Boc-THIQ 2-Boc, 6-amino 248.3 Synthetic intermediate for kinase inhibitors
1-Phenyl-THIQ 1-phenyl 209.3 Building block for complex molecules 22990-19-8
3-Aminomethyl-1-N-Cbz-piperidine 1-Cbz, 3-aminomethyl (piperidine core) 234.3 Peptidomimetic design 164148-92-9
4-Methyl-THIQ hydrochloride 4-methyl, HCl salt 183.7 Industrial-scale synthesis 111661-47-3

Key Differences and Implications

Protecting Groups: The Cbz group in 3-(S)-Aminomethyl-2-Cbz-THIQ is more acid-labile than the Boc (tert-butoxycarbonyl) group in 5-Amino-2-Boc-THIQ. This difference impacts deprotection strategies during synthesis . Boc-protected analogs (e.g., 5-Amino-2-Boc-THIQ) are preferred for orthogonal protection in solid-phase peptide synthesis, whereas Cbz derivatives are compatible with hydrogenolysis .

Substituent Position and Chirality: The 3-(S)-aminomethyl group in the target compound enables stereoselective reactions, unlike 5- or 6-amino-substituted analogs, which lack chiral centers at those positions . 1-Phenyl-THIQ () lacks an amino group but serves as a scaffold for alkaloid-like structures due to its aromatic substituent .

Industrial Applications :

  • Industrial-grade 4-Methyl-THIQ hydrochloride (99% purity, CAS 111661-47-3) is produced in bulk for agrochemicals and APIs, contrasting with the research-focused scale of the target compound .

Research Findings and Reactivity Insights

  • Photochemical Reactivity: demonstrates that 2-phenyl-THIQ undergoes rapid dehydrogenation under blue light with Ru(bpy)₃²⁺ catalysis, forming dehydrogenated intermediates (53.91% yield).
  • Synthetic Flexibility: The Boc-protected 6-Amino-THIQ () is synthesized via catalytic hydrogenation of 6-amino-isoquinoline, a route that could be adapted for the target compound by modifying protection/deprotection steps .

Biological Activity

3-(S)-Aminomethyl-2-CBZ-1,2,3,4-tetrahydroisoquinoline (CAS No. 885273-87-0) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.36 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with an aminomethyl group and a carbobenzyloxy (CBZ) protecting group.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress.

2. Anticancer Activity

Recent studies have shown that compounds similar to 3-(S)-aminomethyl-2-CBZ-1,2,3,4-tetrahydroisoquinoline can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For instance:

  • A study demonstrated that certain THIQ derivatives could bind to Bcl-2 with a Ki value of 5.2 µM, leading to significant anti-proliferative effects in various cancer cell lines .

3. Antimicrobial Properties

Tetrahydroisoquinoline derivatives have been reported to possess antimicrobial activities against a range of pathogens. Their efficacy varies based on structural modifications.

The biological activities of THIQs are largely attributed to their ability to interact with various receptors and enzymes:

  • Binding Affinity : Many THIQs exhibit high binding affinity for sigma receptors and other neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation.
  • Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote apoptosis in cancer cells .

Case Studies

StudyFindings
Study on Bcl-2 Inhibition Compounds demonstrated significant binding affinity to Bcl-2 and induced apoptosis in Jurkat cells .
Neuroprotective Effects THIQ derivatives showed promise in reducing oxidative stress markers in neuronal cell lines .
Antimicrobial Activity Various THIQ analogs exhibited effective inhibition against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 3-(S)-aminomethyl-2-CBZ-1,2,3,4-tetrahydroisoquinoline is influenced by its structural components:

  • Aminomethyl Group : Essential for receptor interaction.
  • CBZ Group : Provides stability and influences solubility and permeability.

Q & A

Q. What are the optimal synthetic routes for 3-(S)-Aminomethyl-2-CBZ-1,2,3,4-Tetrahydro-Isoquinoline, and how is enantiomeric purity ensured during synthesis?

The synthesis typically involves asymmetric introduction of the aminomethyl group and protection of the amine with a carbobenzyloxy (Cbz) group. A validated method includes:

  • Chiral resolution : Use of (S)-configured starting materials or chiral auxiliaries to control stereochemistry at the aminomethyl position.
  • Deprotection and cyclization : Acidic conditions (e.g., HCl in i-PrOH/THF) for Cbz group removal, followed by cyclization to form the tetrahydroisoquinoline core .
  • Purification : Radial chromatography (e.g., 5% methanol/CH₂Cl₂) or chiral HPLC to isolate the enantiomerically pure product. Optical rotation ([α]D) and chiral HPLC validate purity, as demonstrated in related tetrahydroisoquinoline syntheses .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., Cbz-protected amine at δ 4.5–5.5 ppm) and confirms stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₈H₂₁N₂O₂ requires 297.1608 g/mol).
  • Optical rotation : Specific rotation ([α]D) comparisons with literature values confirm enantiomeric excess .

Advanced Research Questions

Q. What strategies resolve low yields during the final deprotection of the Cbz group?

Common challenges include incomplete deprotection or side reactions. Optimization strategies include:

  • Alternative reagents : Replace HCl with catalytic hydrogenation (H₂/Pd-C) for milder Cbz removal.
  • Solvent optimization : Adjust i-PrOH/THF ratios to balance solubility and reactivity.
  • Kinetic monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. How do structural modifications at the aminomethyl position affect biological activity?

Studies on analogous tetrahydroisoquinolines (e.g., 3,6,7-trimethoxy derivatives) reveal that substituents on the aminomethyl group modulate interactions with enzymes like PNMT (phenylethanolamine N-methyltransferase). For example:

  • Electron-withdrawing groups : Reduce binding affinity to PNMT by destabilizing hydrogen bonds.
  • Bulkier substituents : Enhance selectivity for peripheral vs. central nervous system targets .

Q. What computational methods predict interactions with biological targets like PNMT?

  • Molecular docking : Simulate binding poses of the compound in PNMT’s active site (PDB: 1HNN). Focus on interactions with conserved residues (e.g., Asp-267, Tyr-220).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. How can contradictory data on metabolic stability be resolved in preclinical studies?

  • Species-specific metabolism : Compare hepatic microsomal stability assays across rat, mouse, and human models.
  • Metabolite profiling : Use LC-MS/MS to identify species-specific oxidation or glucuronidation pathways .

Q. Methodological Notes

  • Stereochemical integrity : Always validate enantiopurity via [α]D and chiral HPLC to avoid misinterpretation of bioactivity data .
  • Biological assays : Use PNMT knockout models or competitive inhibitors (e.g., S-adenosyl-L-homocysteine) to confirm target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Reactant of Route 2
3-(S)-AMINOMETHYL-2-CBZ-1,2,3,4-TETRAHYDRO-ISOQUINOLINE

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